4,5-二氯邻苯二甲酸酐

概述

描述

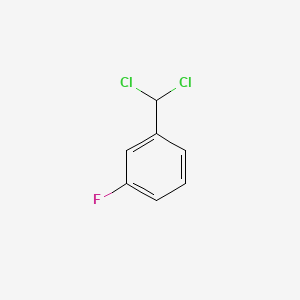

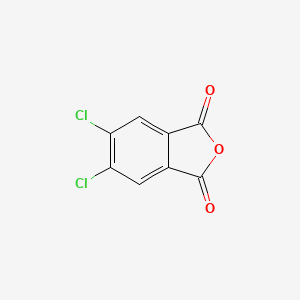

4,5-Dichlorophthalic anhydride is a chemical compound with the molecular formula C8H2Cl2O3 . It has an average mass of 217.006 Da and a monoisotopic mass of 215.938095 Da . It is also known by other names such as 5,6-dichloro-1,3-isobenzofurandione .

Synthesis Analysis

The synthesis of 4,5-Dichlorophthalic anhydride involves a reaction with hexanes and PhMe to provide anhydride 40 (9.23 g, 100%) as a beige powder .

Molecular Structure Analysis

The molecular structure of 4,5-Dichlorophthalic anhydride is represented by the formula C8H2Cl2O3 . It has an average mass of 217.006 Da and a monoisotopic mass of 215.938095 Da .

Chemical Reactions Analysis

4,5-Dichlorophthalic anhydride shows reactivity towards several nucleophiles, including thiosemicarbazide and different amines. This leads to the production of carboxylic acid derivatives resulting from anhydride’s opening, namely, phthalimide and dicarboxylic acid (1–12) products .

Physical And Chemical Properties Analysis

4,5-Dichlorophthalic anhydride is a beige powder with a melting point of 185-189 °C . It has an average mass of 217.006 Da and a monoisotopic mass of 215.938095 Da .

科学研究应用

化学反应性和合成

4,5-二氯邻苯二甲酸酐 (DCPA) 表现出显着的化学反应性,使其成为合成过程中的有价值化合物。Abuelizz 等人 (2022) 研究了它与各种亲核试剂的反应性,包括硫代半氨基甲酸肼和不同的胺,以生成羧酸衍生物。该研究强调了 DCPA 在生产邻苯二甲酰亚胺和二羧酸产品中的作用,这些产品在化学、塑料、农用化学和制药工业中很有价值。这些产物的结构确认是通过 NMR、IR 和 MS 光谱结合密度泛函理论 (DFT) 研究实现的 (Abuelizz 等人,2022)。

光还原研究

Hansongnern 等人 (2003) 的研究深入探讨了 DCPA 在 2-丙醇中的光还原,使用时间分辨电子顺磁共振。这项研究揭示了 DCPA 的激发三重态和反应动力学的见解,有助于更深入地了解其光物理性质 (Hansongnern 等人,2003)。

在聚合物科学中的应用

DCPA 在聚合物科学领域也发挥着重要作用。Kricheldorf 等人 (2005) 用 DCPA 合成了新的芳香族二胺,随后用于制造聚酰亚胺。这些聚酰亚胺具有高玻璃化转变温度和低结晶倾向,因其在各个工业领域的潜在应用而具有重要意义 (Kricheldorf 等人,2005)。

催化研究

刘跃明 (2003) 对负载双金属 Pd 催化剂上 DCPA 的催化氢解-脱卤化作用的研究提供了对工业应用的见解,特别是在提高催化剂的活性和稳定性以实现高效化学过程方面 (刘跃明,2003)。

光聚合

在光聚合中,Xiao 等人 (2014) 和 (2015) 证明了 DCPA 衍生物在可见光下引发自由基和阳离子光聚合的作用。这些研究突出了 DCPA 衍生物在先进光聚合应用中的多功能性和性能,有助于开发高效且通用的光引发体系 (Xiao 等人,2014),(Xiao 等人,2015)。

发光特性

Badiane 等人 (2018) 对具有 4,5-二氯邻苯二甲酸配体的镧系元素基配位聚合物的研究探索了这些化合物的可调发光特性。这项研究对于在创建发光条形码和多发射材料方面具有潜力,在各种技术应用中很有用 (Badiane 等人,2018)。

氢键结构

Smith 等人 (2008, 2009, 2010) 对 DCPA 与各种路易斯碱的质子转移化合物中的氢键结构的研究提供了对 DCPA 的分子相互作用和结构方面的宝贵见解。这些研究有助于理解其在不同化学环境中的行为及其在材料科学和晶体学中的潜在应用 (Smith 等人,2008),(Smith 等人,2009),(Smith 等人,2010)。

光引发剂的开发

DCPA 衍生物已被探索为可见光下自由基和阳离子光聚合中的光引发剂。Xiao 等人 (2015) 在这一领域的工作展示了这些衍生物的结构效应对其引发能力的影响,这对于开发光聚合领域的高级材料和技术至关重要 (Xiao 等人,2015)。

作用机制

Target of Action

The primary targets of 4,5-Dichlorophthalic anhydride are various nucleophiles, including thiosemicarbazide and different amines . These targets play a crucial role in the chemical reactivity of the compound, leading to the production of carboxylic acid derivatives .

Mode of Action

4,5-Dichlorophthalic anhydride interacts with its targets through a process known as anhydride opening . This interaction results in the production of carboxylic acid derivatives, specifically phthalimide and dicarboxylic acid . The chemical structures of these products are confirmed by NMR, IR, and MS spectra analyses .

Biochemical Pathways

The biochemical pathways affected by 4,5-Dichlorophthalic anhydride involve the transformation of the compound into carboxylic acid derivatives . The downstream effects of this transformation include the generation of new compounds with different chemical and physical features .

Pharmacokinetics

The compound’s molecular weight of 21701 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .

Result of Action

The action of 4,5-Dichlorophthalic anhydride results in the formation of carboxylic acid derivatives, namely phthalimide and dicarboxylic acid . These products have different chemical and physical features, as confirmed by Density–functional theory (DFT) studies .

Action Environment

The action, efficacy, and stability of 4,5-Dichlorophthalic anhydride can be influenced by various environmental factors. For instance, adequate ventilation is recommended when handling the compound, suggesting that its reactivity may be affected by the presence of air . .

安全和危害

4,5-Dichlorophthalic anhydride is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

未来方向

The future directions of 4,5-Dichlorophthalic anhydride research could involve further exploration of its reactivity towards various nucleophiles. This could lead to the production of a wider range of carboxylic acid derivatives . Additionally, its potential applications in the chemical, plastic, agrochemical, and pharmaceutical industries could be further explored .

属性

IUPAC Name |

5,6-dichloro-2-benzofuran-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2Cl2O3/c9-5-1-3-4(2-6(5)10)8(12)13-7(3)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULSOWUBMELTORB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)Cl)C(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10240970 | |

| Record name | 4,5-Dichlorophthalic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10240970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

942-06-3 | |

| Record name | 4,5-Dichlorophthalic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=942-06-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Dichlorophthalic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000942063 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,5-Dichlorophthalic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10240970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-dichlorophthalic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.169 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

ANone: 4,5-Dichlorophthalic anhydride has the molecular formula C8H2Cl2O3. Its structure consists of a phthalic anhydride ring with chlorine atoms substituted at the 4 and 5 positions.

A: 4,5-Dichlorophthalic anhydride crystallizes in the space group C2/c with molecules arranged in stacks of two-dimensional sheets. [] Interestingly, this packing arrangement is similar to that observed in polymorph A of 5,6-dichlorobenzofurazan 1-oxide, despite the structural differences between the two molecules. [] These molecules are considered pseudo-isosteric due to their similar shapes and volumes. [] This similarity in packing highlights the importance of molecular shape and intermolecular interactions in crystal structures.

A: Yes, 4,5-Dichlorophthalic anhydride is a reactive molecule that can undergo ring-opening reactions with various nucleophiles, making it a valuable building block in organic synthesis. [] For instance, it reacts with thiosemicarbazide and different amines to yield dicarboxylic acid and phthalimide derivatives. []

A: 4,5-Dichlorophthalic anhydride serves as a precursor for synthesizing aromatic diamines, which are monomers for polyimide production. [] Reacting 4,5-Dichlorophthalic anhydride with primary amines yields 4,5-dichlorophthalimide, which can be further modified to introduce mercapto groups. [] These diamines can then be polymerized with tetracarboxylic anhydride derivatives to generate polyimides with high glass transition temperatures. []

A: While 4,5-Dichlorophthalic anhydride itself is not typically used as a catalyst, it serves as a model compound in catalytic hydrogenolysis-dehalogenation studies. [] Research has explored the dehalogenation of 4,5-Dichlorophthalic anhydride using supported bimetallic palladium catalysts. [] Notably, Pd-Ni/C catalysts exhibited promising activity and stability for this reaction. []

A: Yes, Density Functional Theory (DFT) calculations have been employed to investigate the chemical and physical properties of 4,5-Dichlorophthalic anhydride and its derivatives. [] These studies provide valuable insights into molecular geometries, electronic structures, and reactivity.

ANone: Various analytical techniques are employed to characterize 4,5-Dichlorophthalic anhydride and its derivatives, including:

- Nuclear Magnetic Resonance (NMR) spectroscopy: Used to determine the structure and purity of compounds. []

- Infrared (IR) spectroscopy: Provides information about functional groups present in the molecule. []

- Mass spectrometry (MS): Used to determine the molecular weight and identify fragmentation patterns. [, ]

- X-ray diffraction (XRD): Used to determine crystal structures and study polymorphism. []

ANone: While specific information about the environmental impact of 4,5-Dichlorophthalic anhydride is limited in the provided abstracts, it is crucial to acknowledge that halogenated organic compounds, in general, can pose environmental risks. Therefore, responsible handling, use, and disposal practices are paramount.

A: Yes, time-resolved Electron Paramagnetic Resonance (EPR) spectroscopy has been used to investigate the photoreduction of 4,5-Dichlorophthalic anhydride in 2-propanol. [] This type of study helps understand the reactivity and potential applications of this compound in photochemical reactions.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Hydroxy[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1329293.png)